Cyclohexyl m-tolyl ketone

Übersicht

Beschreibung

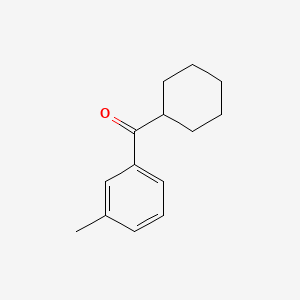

Cyclohexyl m-tolyl ketone, also known as 4’-Methylcyclohexylphenyl ketone, is an organic compound with the chemical formula C14H18O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and fragrances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexyl m-tolyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with m-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

α-Functionalization Reactions

The α-hydrogens adjacent to the carbonyl group undergo substitution or elimination, though steric hindrance from the cyclohexyl group limits reactivity compared to simpler ketones .

Halogenation

α-Halogenation occurs via enolate intermediates. For example, bromination with N-bromosuccinimide (NBS) yields α-bromo derivatives.

Example Reaction

Aldol Condensation

Base-catalyzed aldol reactions with aryl aldehydes form α,β-unsaturated ketones (Claisen-Schmidt reaction) .

Example Reaction

Reductive Coupling

This compound participates in SmI₂-catalyzed cross-coupling with terminal alkynes, forming cyclopentene derivatives. This reaction exploits the ketone’s ability to generate ketyl radicals .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | SmI₂ (15 mol%) |

| Solvent | THF, 25°C, 12 h |

| Alkyne | Phenylacetylene |

| Yield | 82–90% |

Mechanism

-

Single-electron transfer (SET) from SmI₂ generates a ketyl radical.

-

Radical addition to the alkyne forms a vinyl radical.

Hydrogenation

Catalytic hydrogenation reduces the ketone to cyclohexyl m-tolylmethanol.

Baeyer-Villiger Oxidation

Reaction with mCPBA forms a lactone via ketone oxidation:

Biologically Relevant Modifications

Replacing the cyclohexyl group with an m-tolyl moiety enhances stacking interactions in enzyme binding pockets (e.g., acetylcholinesterase inhibition) .

Key Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

CMTK is characterized by a cyclohexyl group attached to an m-tolyl ketone structure, which provides it with distinct physical and chemical properties. The compound is recognized for its stability and reactivity, making it suitable for various synthetic applications.

Synthetic Intermediate in Organic Chemistry

CMTK serves as a valuable synthetic intermediate in organic synthesis. Its structure allows for various transformations, including:

- Asymmetric Synthesis : CMTK can be utilized in asymmetric hydrogenation reactions, where it acts as a substrate for producing enantiomerically enriched alcohols. Research has shown that Ru-catalysts can effectively hydrogenate CMTK derivatives, yielding high enantiomeric excess (ee) values, which are crucial for pharmaceutical applications .

- Formation of Heterocycles : The ketone functionality of CMTK can participate in cyclization reactions leading to the formation of heterocyclic compounds. These heterocycles are often biologically active and serve as important building blocks in drug development .

Medicinal Chemistry Applications

CMTK has been investigated for its potential biological activities, particularly as a ligand for sigma receptors. Sigma receptors have been implicated in various neurological disorders and cancer therapies. Studies indicate that compounds similar to CMTK may exhibit cytotoxic effects against cancer cell lines, making them candidates for further medicinal exploration .

Analytical Applications

In addition to its synthetic utility, CMTK is employed in analytical chemistry:

- Chromatography : CMTK has been successfully separated and analyzed using high-performance liquid chromatography (HPLC). This application is essential for quality control in pharmaceutical formulations where CMTK or related compounds are used .

Case Study 1: Asymmetric Hydrogenation

In a study focusing on the asymmetric hydrogenation of ketones, CMTK derivatives were subjected to catalytic conditions using Ru-based catalysts. The results demonstrated that specific modifications to the catalyst structure significantly enhanced enantioselectivity, achieving up to 98% ee in the hydrogenation products . This highlights the importance of CMTK in developing efficient synthetic routes for chiral molecules.

Case Study 2: Sigma Receptor Ligands

Research into sigma receptor ligands has revealed that derivatives of CMTK exhibit promising cytotoxicity against various cancer cell lines. For instance, compounds structurally related to CMTK were found to selectively target sigma receptors, leading to apoptosis in cancerous cells while sparing normal cells . This suggests potential therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of cyclohexyl m-tolyl ketone involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of specific products. The exact molecular targets and pathways depend on the specific application and the nature of the enzyme or receptor involved .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl m-tolyl ketone can be compared with other similar compounds, such as:

Cyclohexyl phenyl ketone: Similar structure but lacks the methyl group on the aromatic ring.

Cyclohexyl p-tolyl ketone: Similar structure but with the methyl group in the para position instead of the meta position.

Cyclohexyl methyl ketone: Lacks the aromatic ring and has a simpler structure.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methyl-substituted aromatic ring, which imparts specific chemical and physical properties that are valuable in various applications .

Biologische Aktivität

Cyclohexyl m-tolyl ketone (CMTK), chemically represented as C14H18O, is an organic compound with significant applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

CMTK is a colorless to pale yellow liquid with a sweet, floral odor. It can be synthesized through methods such as Friedel-Crafts acylation of cyclohexane with m-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are optimized to enhance yield and purity, often employing continuous flow reactors in industrial settings.

Biological Activity

CMTK exhibits diverse biological activities, primarily attributed to its structural features. The compound has been studied for its potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action of CMTK involves its interaction with specific molecular targets. It acts as a substrate for certain enzymes, leading to the formation of products that can influence biochemical pathways. Notably, CMTK has shown promise in enzyme-catalyzed reactions, where it serves as a model substrate in biochemical assays .

Research Findings

Recent studies have highlighted the biological significance of CMTK:

- Enzyme Inhibition : Research indicates that modifications to the cyclohexyl group can significantly affect acetylcholinesterase (AChE) inhibition. For instance, replacing cyclohexyl with m-tolyl enhances binding affinity and biological activity against AChE .

- Antioxidant Activity : CMTK has been evaluated for its antioxidant properties. In vitro studies demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

- Pharmacological Applications : CMTK is being explored as a precursor in drug synthesis due to its favorable interactions with various biological targets. Its derivatives have shown potential therapeutic effects in models of neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological activity of CMTK:

- Study on AChE Inhibition : A comparative study analyzed the inhibitory effects of CMTK and its derivatives on AChE. The findings revealed that certain modifications significantly enhance inhibitory potency, indicating potential for developing new treatments for Alzheimer's disease .

- Antioxidant Efficacy : In a controlled experiment assessing the antioxidant capacity of CMTK, it was found to exhibit significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential role in formulations aimed at reducing oxidative damage .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

cyclohexyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLTCPKWGVNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186433 | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-78-9 | |

| Record name | Cyclohexyl(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.